5-(furan-2-yl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
Description
5-(Furan-2-yl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked morpholino-2-oxoethyl group at position 5 and an isoxazole-3-carboxamide moiety at position 2. The isoxazole ring is further substituted with a furan-2-yl group (Figure 1). The morpholino group may enhance solubility and metabolic stability, while the furan and isoxazole rings could contribute to hydrogen bonding and electronic interactions with biological targets .
Properties
IUPAC Name |
5-(furan-2-yl)-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O5S2/c22-13(21-3-6-24-7-4-21)9-27-16-19-18-15(28-16)17-14(23)10-8-12(26-20-10)11-2-1-5-25-11/h1-2,5,8H,3-4,6-7,9H2,(H,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYKBZIUUCZBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(furan-2-yl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a novel compound with significant potential in medicinal chemistry. Its unique structure combines various heterocyclic moieties that contribute to its biological activity. This article explores the compound's biological properties, including anticancer activity, antimicrobial effects, and other pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is C16H15N5O5S2, with a molecular weight of 421.45 g/mol. The structure features an isoxazole ring, a furan moiety, and a thiadiazole group, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N5O5S2 |
| Molecular Weight | 421.45 g/mol |
| Purity | ≥ 95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the thiadiazole and isoxazole classes. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown promising cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Studies :
- In vitro assays demonstrated that derivatives similar to our compound exhibited significant cytotoxicity against HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines.
- The IC50 values for these compounds were notably lower than that of sorafenib, a standard anticancer drug, indicating a higher potency in some cases .
- Mechanism of Action :
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that derivatives with similar structures have been effective against bacterial strains including Mycobacterium tuberculosis.
- Activity Against Bacteria :
- Compounds containing thiadiazole rings demonstrated effectiveness against resistant strains of M. tuberculosis, showcasing their potential as anti-tuberculosis agents .
- The observed activities were attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, the compound's structural components suggest additional therapeutic potentials:
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds:
- Study on Thiadiazole Derivatives :
- Oxadiazole Derivatives :
Scientific Research Applications
1. Chemistry:
The compound serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow it to participate in various organic reactions, including oxidation and reduction processes. The compound can also be used in substitution reactions to create derivatives with modified properties .
2. Biology:
Research indicates that this compound exhibits potential biological activities. Studies have shown its antimicrobial and anticancer properties, making it a candidate for further investigation in drug development. The interaction mechanisms with biological targets are still under exploration but suggest modulation of enzyme activity .
3. Medicine:
In medicinal chemistry, the compound is being investigated for its therapeutic applications. Its structural features may contribute to the development of new drugs targeting specific diseases. Preliminary studies indicate promising results in areas such as anti-inflammatory and anticancer therapies .
Antimicrobial Activity
A study demonstrated that derivatives of the compound showed significant antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) analysis revealed that modifications to the thiadiazole moiety enhanced potency against Gram-positive bacteria .
Anticancer Properties
In vitro tests on cancer cell lines indicated that the compound could inhibit cell proliferation effectively. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
Table 1: Comparison of 1,3,4-Thiadiazole Derivatives with Diverse S-Substituents
- Morpholino vs. Simple Alkyl/Benzyl Groups: The morpholino-2-oxoethylthio group in the target compound introduces a polar, oxygen-rich heterocycle, likely improving aqueous solubility compared to hydrophobic benzyl or methylthio substituents .
- Synthetic Efficiency: Benzylthio (5h) and methylthio (4a) derivatives achieve high yields (88–97%), suggesting that bulkier substituents like morpholino may require optimized conditions for comparable efficiency .
Carboxamide Substituent Analysis
The isoxazole-3-carboxamide group in the target compound differs from common carboxamide substituents in analogous derivatives (Table 2):
Table 2: Comparison of Carboxamide Substituents in Thiadiazole Derivatives
- Isoxazole vs. Furan/Thiophene : The isoxazole ring, with two electronegative oxygen and nitrogen atoms, may offer stronger dipole interactions compared to furan or thiophene rings in SA07 and 7c .
- Role of Furan : The furan-2-yl group in the target compound mirrors SA07 and 7c, where furan’s aromaticity and hydrogen-bonding capacity enhance receptor binding .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(furan-2-yl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sequential heterocycle formation. For example:
Construct the isoxazole ring via [3+2] cycloaddition of nitrile oxides with alkynes.
Functionalize the thiadiazole ring through nucleophilic substitution with 2-morpholino-2-oxoethylthiol.
Couple the isoxazole-3-carboxylic acid derivative to the thiadiazole-amine group using carbodiimide-mediated amidation.
- Optimization : Control temperature (e.g., 0–5°C for cycloadditions), solvent polarity (DMF for thiol-thiadiazole coupling), and catalyst (e.g., HOBt/DCC for amidation). Monitor intermediates via TLC and HPLC .
Q. Which analytical techniques are critical for characterizing this compound and validating its purity?
- Key Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the isoxazole (e.g., δ 6.5–7.5 ppm for furan protons) and thiadiazole substitution patterns.
- HPLC-MS : Assess purity (>95%) and detect side products (e.g., unreacted thiol intermediates).
- FT-IR : Identify carbonyl stretches (e.g., ~1680 cm⁻¹ for carboxamide) and morpholine C-O bonds .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Approach : Perform solubility screens in DMSO, PBS, and cell culture media. Assess stability via accelerated degradation studies (e.g., 37°C, pH 7.4) with LC-MS monitoring. Prefer lyophilized storage at –20°C to prevent hydrolysis of the morpholino group .
Advanced Research Questions
Q. How can molecular docking elucidate the compound’s interactions with antifungal targets like fungal lanosterol 14α-demethylase?
- Protocol :
Prepare the compound’s 3D structure (e.g., Gaussian-optimized geometry).
Dock into the enzyme’s active site (e.g., CYP51 homology model) using AutoDock Vina.
Analyze binding poses for hydrogen bonds (e.g., carboxamide with heme propionate) and hydrophobic contacts (furan/thiadiazole with active-site residues).
- Validation : Compare docking scores with known inhibitors (e.g., fluconazole) and correlate with in vitro antifungal IC₅₀ values .
Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., varying IC₅₀ values in antifungal vs. antibacterial screens)?
- Strategy :
- Assay Replication : Standardize protocols (e.g., CLSI guidelines for MIC testing).
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., morpholino → piperazine substitution) to isolate pharmacophore contributions.
- Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions affecting specificity .
Q. What in vitro models are suitable for evaluating the compound’s anticancer potential, and how can apoptosis induction be mechanistically validated?
- Models :
- Cell Lines : Use NCI-60 panel for broad screening; prioritize adherent lines (e.g., MCF-7, A549).
- Mechanistic Studies :
Flow cytometry (Annexin V/PI staining) to quantify apoptosis.
Western blotting for caspase-3/9 activation and Bcl-2/Bax ratio shifts.
Mitochondrial membrane potential assays (JC-1 dye) .
Key Research Gaps
- SAR Exploration : Systematic substitution of the morpholino group and furan ring to enhance target selectivity.
- Metabolic Stability : Evaluate hepatic microsomal degradation to guide prodrug design.
- In Vivo Efficacy : Prioritize compounds with low cytotoxicity (CC₅₀ > 100 µM in HEK293) for murine candidiasis models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
